2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride
CAS No.:
Cat. No.: VC18240338
Molecular Formula: C12H13ClFN
Molecular Weight: 225.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClFN |
|---|---|
| Molecular Weight | 225.69 g/mol |
| IUPAC Name | 2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H |
| Standard InChI Key | BKYXWZNVVGHSPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a naphthalen-1-yl group bonded to a fluoroethylamine backbone, with a hydrochloride counterion stabilizing the amine moiety. The naphthalene system provides planar aromaticity, while the fluorine atom at the β-position of the ethylamine chain introduces electronegativity and steric effects. These features are critical for its interactions in biological systems and synthetic derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃ClFN |
| Molecular Weight | 225.69 g/mol |
| CAS Number | Not publicly disclosed |
| Stability | Stable under inert conditions |
| Solubility | Soluble in polar solvents |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three primary steps:
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Naphthalene Functionalization: Friedel-Crafts acylation or alkylation introduces the ethylamine side chain at the 1-position of naphthalene.
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Fluorination: Electrophilic fluorination using reagents like Selectfluor® substitutes a hydrogen atom at the ethyl chain’s β-position.
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Amine Hydrochloride Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and crystallinity.
Industrial Manufacturing
Industrial processes optimize yield (>85%) through continuous-flow reactors and catalytic fluorination. Cost-effective reagents like hydrogen fluoride (HF) in lieu of Selectfluor® reduce production expenses, albeit requiring stringent safety protocols for HF handling.
Applications in Scientific Research
Organic Synthesis
As a fluorinated building block, this compound participates in:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl halides to construct biaryl systems.
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Reductive Amination: Conversion to secondary amines for bioactive molecule synthesis.
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Peptide Mimetics: Incorporation into pseudopeptide chains to enhance metabolic stability.
Medicinal Chemistry
Fluorine’s role in improving drug bioavailability and target binding is well-documented. Preliminary studies suggest this compound’s utility in:
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Kinase Inhibitor Development: Fluorine’s electronegativity modulates ATP-binding pocket interactions.
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CNS-Targeted Agents: The naphthalene system may enhance blood-brain barrier permeability.
Reactivity and Stability Profile
Thermal and pH Stability
The compound remains stable at temperatures ≤100°C and pH 4–8. Degradation occurs under strongly acidic (pH <2) or basic (pH >10) conditions, leading to defluorination or naphthalene ring oxidation.
Reactive Pathways
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Amine Reactivity: Participates in acylation, sulfonation, and Schiff base formation.
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Fluorine Substitution: Susceptible to nucleophilic aromatic substitution under harsh conditions.
Research Findings in Drug Discovery
Anticancer Activity
In vitro screens against MCF-7 breast cancer cells (IC₅₀ = 12 µM) revealed moderate cytotoxicity, attributed to intercalation with DNA via the naphthalene ring.
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